Ethyl 4-acetamidobenzoate

Catalog No.
S1551609
CAS No.
5338-44-3
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-acetamidobenzoate

CAS Number

5338-44-3

Product Name

Ethyl 4-acetamidobenzoate

IUPAC Name

ethyl 4-acetamidobenzoate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

NHLOBHNRBWKNIO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C

Synonyms

Ethyl 4-Acetamidobenzoate; 4'-Carbethoxyacetanilide; Ethyl N-acetyl-4-aminobenzoate; NSC 28987; NSC 3160; p-(Acetylamino)benzoic acid ethyl ester; Benzoic acid, 4-(acetylamino)-, ethyl ester

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C

The exact mass of the compound Ethyl 4-acetamidobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28987. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 4-acetamidobenzoate, also known by its chemical formula C₁₁H₁₃NO₃, is an organic compound classified as an ester derived from 4-acetamidobenzoic acid. It features an ethyl group attached to the carboxylate part of the benzoic acid structure, which enhances its solubility and reactivity. The compound appears as a white crystalline solid and is characterized by its pleasant odor. It is soluble in organic solvents such as ethanol and ether but has limited solubility in water .

Pharmaceutical intermediate:

Ethyl 4-acetamidobenzoate has been identified as a pharmaceutical intermediate, meaning it serves as a starting material or building block in the synthesis of other pharmaceutical compounds. This is due to its acetylating agent properties. It can react with the hydroxyl group of phenols or alcohols, introducing an acetyl group and forming new esters. However, specific details on the drugs it contributes to synthesizing are not readily available in scientific literature. [Source: Biosynth - ]

, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield 4-acetamidobenzoic acid and ethanol.
  • Transesterification: This reaction can occur when exposed to alcohols in the presence of a catalyst, allowing for the exchange of the ethyl group with another alkyl group.
  • Reduction: The compound can be reduced to form 4-amino-phenyl acetate under specific conditions using reducing agents like lithium aluminum hydride .

Ethyl 4-acetamidobenzoate exhibits notable biological activities. It has been studied for its potential as a CYP1A2 inhibitor, which plays a crucial role in drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs metabolized by this enzyme. Additionally, it has shown some anti-inflammatory properties and is being explored for its potential use in pain management .

The synthesis of ethyl 4-acetamidobenzoate typically involves:

  • Acetylation of p-Aminobenzoic Acid: The reaction of p-aminobenzoic acid with acetic anhydride produces 4-acetamidobenzoic acid.
  • Esterification: The resulting acid is then reacted with ethanol in the presence of an acid catalyst (like sulfuric acid) to form ethyl 4-acetamidobenzoate. This process involves heating the reactants under reflux conditions to drive the reaction toward completion .

Ethyl 4-acetamidobenzoate finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of analgesics and anti-inflammatory drugs.
  • Cosmetics: The compound can be used in formulations due to its skin-conditioning properties.
  • Agriculture: It may serve as a pesticide or herbicide component due to its biological activity against certain pests .

Studies have indicated that ethyl 4-acetamidobenzoate interacts with various biological systems, particularly through enzyme inhibition. Its role as a CYP1A2 inhibitor suggests potential implications for drug interactions, especially with substances metabolized by this enzyme. Additionally, research into its anti-inflammatory effects indicates possible therapeutic uses in managing inflammatory conditions .

Several compounds share structural similarities with ethyl 4-acetamidobenzoate, each exhibiting unique properties and applications:

Compound NameChemical FormulaKey Characteristics
Ethyl 4-aminobenzoateC₉H₁₁NO₂Known as Benzocaine; primarily used as a local anesthetic.
4-Acetamidobenzoic AcidC₉H₉NO₃The parent compound; used in pharmaceuticals and research.
Ethyl p-aminobenzoateC₉H₁₁NO₂Similar structure; used as a local anesthetic and in cosmetics.

Ethyl 4-acetamidobenzoate is distinguished by its specific acetylation at the para position on the benzene ring, which imparts unique solubility and reactivity compared to its analogs like ethyl p-aminobenzoate and 4-acetamidobenzoic acid .

  • IUPAC Name: ethyl 4-acetamidobenzoate
  • SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)C
  • InChI Key: NHLOBHNRBWKNIO-UHFFFAOYSA-N

The compound crystallizes in the monoclinic space group Cc with unit cell parameters:

ParameterValue
a8.4447 Å
b19.2810 Å
c7.3108 Å
β117.051°
Z4
Density1.171 g/cm³

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆):
    • δ 1.35 ppm (t, 3H, CH₃)
    • δ 4.31 ppm (q, 2H, OCH₂)
    • δ 7.60–8.00 ppm (m, 4H, aromatic H)
    • δ 10.56 ppm (s, 1H, NH)
  • ¹³C NMR:
    • δ 14.4 ppm (CH₃)
    • δ 60.9 ppm (OCH₂)
    • δ 168.5 ppm (C=O)

IR Spectroscopy

Key absorption bands include:

  • 1712 cm⁻¹ (ester C=O stretch)
  • 1680 cm⁻¹ (amide C=O stretch)
  • 3330 cm⁻¹ (N-H stretch)

Chemical Identifiers and Nomenclature Systems

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is ethyl 4-acetamidobenzoate [1] [2]. This systematic nomenclature clearly indicates the presence of an ethyl ester group attached to a 4-acetamidobenzoic acid backbone [1]. The acetamido substituent is positioned at the para (4-) position relative to the carboxylate group on the benzene ring [2] [5].

Chemical Abstract Service Registry Number

The compound is registered under Chemical Abstract Service number 5338-44-3, which serves as its unique identifier in chemical databases worldwide [1] [2] [3]. This registry number facilitates accurate identification and retrieval of information about the compound across various scientific and commercial platforms [4] [5].

International Chemical Identifier Systems

The International Chemical Identifier for ethyl 4-acetamidobenzoate is InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13) [1] [2]. The corresponding International Chemical Identifier Key is NHLOBHNRBWKNIO-UHFFFAOYSA-N, providing a shortened, fixed-length representation of the molecular structure [1] [5].

The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=CC=C(C=C1)NC(=O)C, which describes the molecular connectivity in a linear text format [1] [2] [5]. This notation system enables computer processing and database searching of chemical structures [3] [4].

Systematic Names and Synonyms

Alternative Systematic Names

The compound is known by several systematic names that reflect different naming conventions [1] [2]. These include 4-(acetylamino)-benzoic acid ethyl ester, which emphasizes the substitution pattern on the benzoic acid framework [1] [3]. Another systematic name is benzoic acid, 4-(acetylamino)-, ethyl ester, following Chemical Abstract Service nomenclature conventions [1] [2] [8].

Additional systematic designations include ethyl 4-(acetylamino)benzoate and ethyl para-acetamidobenzoate [1] [3] [5]. The prefix "para" indicates the 1,4-disubstitution pattern on the benzene ring, where the acetamido and carboxylate groups occupy opposite positions [2] [4].

Common Names and Trivial Designations

Ethyl 4-acetamidobenzoate is also referred to as N-acetylbenzocaine, indicating its structural relationship to benzocaine (ethyl 4-aminobenzoate) [1] [2]. This designation highlights the acetylation of the amino group present in the parent benzocaine molecule [3] . The compound may also be encountered under the name ethyl 4-acetylaminobenzoate in older literature [1] [5].

Molecular Properties and Descriptors

Computed Molecular Properties

PropertyValueReference
Molecular Weight207.23 g/mol [1]
XLogP32.2 [1]
Hydrogen Bond Donor Count1 [1]
Hydrogen Bond Acceptor Count3 [1]
Rotatable Bond Count4 [1]
Exact Mass207.08954328 Da [1]
Monoisotopic Mass207.08954328 Da [1]
Topological Polar Surface Area55.4 Ų [1]
Heavy Atom Count15 [1]
Complexity232 [1]

The molecular properties indicate that ethyl 4-acetamidobenzoate possesses moderate lipophilicity with an XLogP3 value of 2.2, suggesting balanced hydrophobic and hydrophilic characteristics [1]. The presence of one hydrogen bond donor (the amide nitrogen-hydrogen) and three hydrogen bond acceptors (two carbonyl oxygens and one ether oxygen) influences its intermolecular interactions and solubility properties [1] [2].

Structural Descriptors and Database Identifiers

The compound is catalogued in multiple chemical databases with specific identifier codes [1] [2]. The PubChem Compound Identifier is 220420, providing access to comprehensive structural and property information [1]. The Molecular Design Limited number MFCD00157645 serves as an identifier in chemical inventory systems [1] [3] [4].

Additional database identifiers include the DSSTox Substance Identifier DTXSID60277615 in the United States Environmental Protection Agency CompTox Chemistry Dashboard [1]. The Nikkaji Number J46.695F provides access to Japanese chemical substance information [1]. National Cancer Institute NSC numbers 28987 and 3160 reference historical compound collections [1].

Physical and Chemical Properties

Thermal Properties

PropertyValueReference
Melting Point153.0 to 157.0 °C [2] [8]
Boiling Point390.8 °C at 760 mmHg [2] [8]
Physical StateSolid [2] [3]
ColorWhite to off-white crystalline powder [2] [19]

Ethyl 4-acetamidobenzoate exhibits a melting point range of 153.0 to 157.0 degrees Celsius, indicating good thermal stability as a crystalline solid [2] [8]. The boiling point of 390.8 degrees Celsius at standard atmospheric pressure reflects the compound's molecular weight and intermolecular hydrogen bonding capabilities [2] [8].

Density and Solubility Characteristics

The compound has a density of 1.171 grams per cubic centimeter, which is typical for organic compounds containing aromatic rings and polar functional groups [2] [8]. Solubility studies indicate that ethyl 4-acetamidobenzoate is slightly soluble in chloroform and other organic solvents [8] [12]. The limited water solubility is attributed to the hydrophobic aromatic structure and the presence of the ethyl ester group [19].

Spectroscopic Properties and Characterization

Mass Spectrometry Data

Mass spectrometric analysis of ethyl 4-acetamidobenzoate reveals characteristic fragmentation patterns [1] [16]. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the intact molecule [1]. Major fragment ions are observed at mass-to-charge ratios 165 and 120, which arise from loss of the acetyl group and subsequent fragmentation of the benzene ring system [1] [16].

Electron ionization mass spectra show intense peaks at mass-to-charge ratio 165 (base peak intensity 99.99%) and 120 (intensity 93.77%) under 20 electron volt conditions [1]. Chemical ionization mass spectra display the protonated molecular ion at mass-to-charge ratio 208 as the base peak, confirming the molecular weight [1].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides detailed structural information about ethyl 4-acetamidobenzoate [1] [15] [16]. The ethyl ester group exhibits characteristic signals including a triplet at chemical shift 1.35 parts per million for the methyl protons and a quartet at 4.31 parts per million for the methylene protons [15] [16]. The acetyl group appears as a singlet at approximately 2.04 parts per million [16].

Aromatic protons produce signals in the downfield region between 7.59 and 7.76 parts per million, appearing as doublets of doublets due to para-disubstitution [16]. The amide nitrogen-hydrogen proton typically appears as a broad singlet around 10.11 parts per million, exchangeable with deuterium oxide [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbons of both the ester and amide functional groups [1] [15]. The aromatic carbon signals appear in the expected range for substituted benzene rings, while aliphatic carbon signals correspond to the ethyl and acetyl groups [15] [16].

Infrared Spectroscopy

Infrared spectroscopy of ethyl 4-acetamidobenzoate shows characteristic absorption bands that confirm the presence of key functional groups [1] [17]. The spectrum displays absorption bands for nitrogen-hydrogen stretching vibrations of the amide group, typically appearing in the 3200-3400 wavenumber region [16] [17]. Carbonyl stretching vibrations for both the ester and amide groups appear in the 1600-1700 wavenumber range [16] [17].

Aromatic carbon-carbon stretching vibrations and other fingerprint region absorptions provide additional structural confirmation [1] [17]. The infrared spectrum serves as a reliable method for compound identification and purity assessment [17].

Crystal Structure and Polymorphism

Crystal Structure Parameters

ParameterValueReference
Hermann-Mauguin space group symbolC 1 c 1 [1] [18]
Hall space group symbolC -2yc [1] [18]
Space group number9 [1] [18]
Unit cell parameter a8.4447 Å [1] [18]
Unit cell parameter b19.2810 Å [1] [18]
Unit cell parameter c7.3108 Å [1] [18]
Unit cell angle α90.00° [1] [18]
Unit cell angle β117.051° [1] [18]
Unit cell angle γ90.00° [1] [18]
Formula units per unit cell (Z)4 [1] [18]
Formula units in asymmetric unit (Z')1 [1] [18]
Residual factor0.0410 [1] [18]

The crystal structure of ethyl 4-acetamidobenzoate has been determined by single crystal X-ray diffraction analysis [1] [18]. The compound crystallizes in the monoclinic crystal system with space group C 1 c 1, indicating a primitive lattice with a glide plane [18]. The unit cell contains four formula units with one molecule in the asymmetric unit [1] [18].

Molecular Packing and Intermolecular Interactions

The crystal packing arrangement is stabilized by intermolecular hydrogen bonding between the amide nitrogen-hydrogen groups and carbonyl oxygen atoms of neighboring molecules [18]. These hydrogen bonding interactions contribute to the relatively high melting point and thermal stability of the crystalline form [2] [18]. The crystal structure data were collected at 120 Kelvin using molybdenum Kα radiation with a wavelength of 0.71073 Angstroms [18].

Ethyl 4-acetamidobenzoate, with the molecular formula C₁₁H₁₃NO₃, is an aromatic ester compound with a molecular weight of 207.23 g/mol [1] [2] [3]. The compound is characterized by its benzoate backbone substituted with an acetamido group at the para position and an ethyl ester moiety . Its systematic name according to International Union of Pure and Applied Chemistry nomenclature is ethyl 4-acetamidobenzoate [1] [2] [3].

The compound bears the Chemical Abstracts Service number 5338-44-3 [1] [2] [3] and is identified by the InChI key NHLOBHNRBWKNIO-UHFFFAOYSA-N [1] [2] [3]. Its canonical SMILES notation is CCOC(=O)C1=CC=C(C=C1)NC(=O)C [1] [2] [3], which represents the structural connectivity of the molecule.

Thermal Properties

Melting Point

Ethyl 4-acetamidobenzoate exhibits a melting point range of 153.0 to 157.0 degrees Celsius [1] [5]. This relatively narrow range indicates good purity and crystalline uniformity of the compound. The melting point is significantly higher than related compounds, reflecting the presence of intermolecular hydrogen bonding from the acetamido group .

Boiling Point

The compound has a boiling point of 390.8 degrees Celsius at standard atmospheric pressure (760 mmHg) [1] [5]. This high boiling point is characteristic of aromatic esters and reflects the substantial intermolecular forces present in the compound .

Flash Point

The flash point of ethyl 4-acetamidobenzoate is 190.2 degrees Celsius [1], indicating relatively low volatility and reduced fire hazard compared to more volatile organic compounds.

Physical State and Appearance

Ethyl 4-acetamidobenzoate typically appears as a white to off-white crystalline powder or solid [6] [5]. The compound maintains its solid state under normal ambient conditions due to its relatively high melting point [7].

Density and Refractive Properties

Density

The density of ethyl 4-acetamidobenzoate is 1.171 g/cm³ [1] [5], which is slightly higher than water, indicating a compact molecular structure typical of aromatic compounds with substituents.

Refractive Index

The refractive index of the compound is 1.556 [8] [9], which is within the typical range for organic aromatic compounds and indicates moderate optical density.

Solubility Characteristics

Ethyl 4-acetamidobenzoate exhibits selective solubility patterns that reflect its chemical structure [6]. The compound is soluble in organic solvents such as ethanol and acetone but has limited solubility in water due to its hydrophobic aromatic structure [6]. This solubility profile is consistent with its moderate LogP value of 2.2 [3], indicating a preference for lipophilic environments.

Crystal Structure Properties

Crystal System and Space Group

Ethyl 4-acetamidobenzoate crystallizes in the monoclinic crystal system [10] [11] with the space group C 1 c 1 (number 9) [10] [11]. This crystal structure has been determined through X-ray crystallography studies conducted at 120 K [10] [11].

Unit Cell Parameters

The unit cell parameters are as follows [10] [11]:

  • a = 8.4447 Å
  • b = 19.281 Å
  • c = 7.3108 Å
  • α = 90.00°
  • β = 117.051°
  • γ = 90.00°

The unit cell volume is 1060.14 ų [10] [11], accommodating four molecules per unit cell (Z = 4) [10].

Molecular Descriptors

Hydrogen Bonding Capacity

The compound contains one hydrogen bond donor and three hydrogen bond acceptors [3], primarily associated with the acetamido group and the ester carbonyl functionalities. This hydrogen bonding capacity contributes to the compound's intermolecular interactions and influences its physical properties such as melting point and solubility.

Molecular Flexibility

Ethyl 4-acetamidobenzoate possesses four rotatable bonds [3], providing moderate molecular flexibility. This flexibility allows for conformational changes that may influence its interaction with biological targets and its packing in the crystal lattice.

Exact Mass and Isotopic Composition

The exact mass of the compound is 207.08954328 Da [3], which corresponds to the monoisotopic mass calculated from the most abundant isotopes of carbon-12, hydrogen-1, nitrogen-14, and oxygen-16.

Chemical Stability

Ethyl 4-acetamidobenzoate demonstrates good chemical stability under normal storage conditions [7]. The compound should be stored in a sealed container at room temperature to maintain its integrity and prevent degradation [7].

PropertyValueUnitsTemperature/Conditions
Molecular Weight207.23g/mol-
Melting Point153.0 - 157.0°C-
Boiling Point390.8°C760 mmHg
Density1.171g/cm³-
Refractive Index1.556--
Flash Point190.2°C-
LogP2.2-octanol/water
Hydrogen Bond Donors1--
Hydrogen Bond Acceptors3--
Rotatable Bonds4--
Unit Cell Volume1060.14ų120 K

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5338-44-3

Wikipedia

Ethyl 4-acetamidobenzoate

Dates

Last modified: 08-15-2023

Explore Compound Types